N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cinnamamide” is a complex organic compound. It seems to contain a tetrahydronaphthalenyl group, a thiazolyl group, and a cinnamamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The tetrahydronaphthalenyl group would provide a rigid, hydrophobic core, while the thiazolyl and cinnamamide groups could potentially participate in various chemical reactions .Scientific Research Applications
Anti-inflammatory and Analgesic Activities
A study conducted by Haiba et al. (2014) synthesized a series of tetrahydronaphthalen-yl-thiazole and thiazolidinone derivatives, including compounds structurally related to "N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cinnamamide". These compounds were evaluated for their anti-inflammatory and analgesic activities. It was found that certain derivatives exhibited potent anti-inflammatory activity comparable to the reference drug indomethacin, with some showing dual anti-inflammatory and analgesic activities. The compounds were also noted for their superior gastrointestinal safety profile in experimental rats (Haiba et al., 2014).
Anticancer Activity
Koç et al. (2017) investigated the effects of synthetic tetrahydronaphthalene derivatives on the viability and apoptotic pathways in K562 human chronic myelogenous leukemia cell lines. The study reported that some derivatives exhibited apoptotic effects by inducing caspase 3 activation and influenced the expression of genes associated with apoptosis. These findings suggest potential applications in cancer treatment, specifically targeting chronic myelogenous leukemia (Koç et al., 2017).
Anticancer and Anticholinesterase Activities
Another study by Turan-Zitouni et al. (2018) synthesized novel thiazoline-tetralin derivatives and evaluated their anticancer potency against various cancer cell lines, including human breast adenocarcinoma and lung carcinoma cell lines. One of the derivatives exhibited significant antitumor efficiency, and another showed notable anticholinesterase activity, suggesting therapeutic potential in cancer treatment and enzyme inhibition applications (Turan-Zitouni et al., 2018).
Properties
IUPAC Name |
(E)-3-phenyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c25-21(13-10-16-6-2-1-3-7-16)24-22-23-20(15-26-22)19-12-11-17-8-4-5-9-18(17)14-19/h1-3,6-7,10-15H,4-5,8-9H2,(H,23,24,25)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMFWAYDSHDUGX-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.